L-Alaninamide, N-acetyl-3-(1-naphthalenyl)-L-alanyl-L-valyl-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl-L-alpha-glutamyl-3-(1-naphthalenyl)-
Overview
Description
The compound L-Alaninamide, N-acetyl-3-(1-naphthalenyl)-L-alanyl-L-valyl-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl-L-alpha-glutamyl-3-(1-naphthalenyl)- is a complex organic molecule with potential applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for chemists and biochemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process that includes the formation of peptide bonds and the introduction of various functional groups. The synthetic route may start with the protection of amino and hydroxyl groups, followed by the coupling of naphthalen-1-ylpropanoyl and butanoyl moieties. The reaction conditions often require the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) are commonly employed.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would regenerate the hydroxyl groups.
Scientific Research Applications
The compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[1-[[(2S)-1-amino-3-phenyl-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]-3-hydroxy-6-methylheptanamide
- **(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-benzylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[1-[[(2S)-1-amino-3-benzyl-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]-3-hydroxy-6-methylheptanamide
Uniqueness
The uniqueness of the compound lies in its specific structural features, such as the presence of naphthalen-1-yl groups and multiple chiral centers. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
153314-49-9 |
---|---|
Molecular Formula |
C46H58N6O9 |
Molecular Weight |
795 g/mol |
IUPAC Name |
(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-naphthalen-1-ylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[1-[[(2S)-1-amino-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]-3-hydroxy-6-methylheptanamide |
InChI |
InChI=1S/C45H58N6O7/c1-7-35(43(56)50-37(42(46)55)23-31-18-12-16-29-14-8-10-20-33(29)31)48-40(54)25-39(53)36(22-26(2)3)49-45(58)41(27(4)5)51-44(57)38(47-28(6)52)24-32-19-13-17-30-15-9-11-21-34(30)32/h8-21,26-27,35-39,41,53H,7,22-25H2,1-6H3,(H2,46,55)(H,47,52)(H,48,54)(H,49,58)(H,50,56)(H,51,57)/t35?,36-,37-,38-,39-,41-/m0/s1 |
InChI Key |
CFJSRALSOWEJGV-WAGJPQHASA-N |
SMILES |
CCC(C(=O)NC(CC1=CC=CC2=CC=CC=C21)C(=O)N)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC4=CC=CC=C43)NC(=O)C)O |
Isomeric SMILES |
CC(C)C[C@@H]([C@H](CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC2=CC=CC=C21)C(=O)N)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC4=CC=CC=C43)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(CC(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC2=CC=CC=C21)C(=O)N)O)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC4=CC=CC=C43)NC(=O)C |
Appearance |
Solid powder |
165074-99-7 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XVXXX |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ac-Nal-Val-Sta-Glu-Nal-NH2 LP 149 LP-149 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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